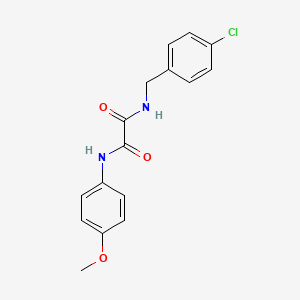![molecular formula C21H28O4 B5129080 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood. However, studies have suggested that the compound may exert its biological effects through various mechanisms, such as inhibition of oxidative stress, modulation of inflammatory pathways, and regulation of cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess antioxidant properties, which may help to protect against oxidative damage and prevent the development of various diseases. The compound has also been shown to have anti-inflammatory effects, which may help to reduce inflammation and alleviate symptoms associated with inflammatory conditions. Additionally, this compound has been found to exhibit antimicrobial and anticancer properties, making it a promising candidate for the development of new therapeutics.
实验室实验的优点和局限性
One of the main advantages of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its versatility in scientific research. The compound can be easily synthesized and has been shown to exhibit a range of biological activities, making it a useful tool for investigating various biological pathways and disease states. However, one limitation of the compound is its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and concentration used in lab experiments.
未来方向
There are several future directions for the investigation of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One potential direction is the development of new therapeutics based on the compound's antioxidant, anti-inflammatory, and anticancer properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential targets for therapeutic intervention. Finally, investigations into the potential toxicity and safety of the compound are also warranted, particularly in the context of its use in human therapeutics.
合成方法
The synthesis of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through several methods. One of the most common methods involves the condensation of 4-hydroxycoumarin with butyl bromide in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 4-hydroxycoumarin with butyl bromide and potassium carbonate in dimethylformamide, followed by reduction with sodium borohydride.
科学研究应用
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The compound has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cardiovascular disease.
属性
IUPAC Name |
3,4-dibutoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-3-5-13-23-18-12-11-16-15-9-7-8-10-17(15)21(22)25-19(16)20(18)24-14-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMJCEPBCCJWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide](/img/structure/B5129006.png)
![2-methoxy-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5129012.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5129015.png)
![1-{[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5129020.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)

![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine](/img/structure/B5129052.png)
![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5129064.png)
![2-[(acetyloxy)methyl]-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B5129074.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![3-isobutyl-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5129094.png)
